N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly known as CPP, is a chemical compound that belongs to the pyrazolo[3,4-d]pyrimidine family. CPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Molecular Probes for Adenosine Receptor
Research has identified pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, including N-cyclopropyl analogs, as high affinity and selective antagonists for the human A(2A) adenosine receptor (AR). These compounds, including the likes of SCH 442416, have been utilized as pharmacological probes for studying the A(2A)AR, with modifications allowing for the inclusion of reporter groups for imaging and analytical studies (Kumar et al., 2011).
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis. A study on novel 3,5-diphenyl derivatives highlighted their potential as inhibitors of M.tb, indicating the significance of the 3-(4-fluoro)phenyl group for enhanced activity (Sutherland et al., 2022).
Antitumor and Antimicrobial Activities
Several studies have synthesized and characterized pyrazole derivatives, including N-cyclopropyl analogs, to identify their antitumor, antifungal, and antibacterial pharmacophore sites. These efforts have yielded compounds with significant biological activity against breast cancer and various microbial strains, demonstrating the broad potential of these compounds in drug discovery and development (Titi et al., 2020).
Phosphodiesterase Inhibitors for Cognitive Impairment
The design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones have explored their role as phosphodiesterase 1 (PDE1) inhibitors. These compounds, including ITI-214, have shown picomolar inhibitory potency, excellent selectivity, and in vivo efficacy, suggesting their potential application in treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Synthesis and Antibacterial Activity
The synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidin derivatives have highlighted their significant antimicrobial activity. These studies focus on developing compounds with enhanced antibacterial properties through the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones, demonstrating the versatility and potential of these compounds in addressing bacterial infections (Khobragade et al., 2010).
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been reported to exhibit antitubercular activity . They are known to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets and inhibit their function, leading to the suppression of the pathogen’s growth .
Biochemical Pathways
It can be inferred from similar compounds that they may interfere with the essential biochemical pathways of mycobacterium tuberculosis, thereby inhibiting its growth .
Pharmacokinetics
It’s worth noting that similar compounds have been reported to have a clogp value less than 4 and a molecular weight less than 400, which are favorable properties for maintaining drug-likeness during lead optimization .
Result of Action
Similar compounds have been reported to display in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the patient’s immune status, and the specific strain of mycobacterium tuberculosis .
properties
IUPAC Name |
N-cyclopropyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5/c15-9-1-5-11(6-2-9)20-14-12(7-18-20)13(16-8-17-14)19-10-3-4-10/h1-2,5-8,10H,3-4H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTKINFYEWOMDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.